V1a Receptor Binding Affinity: 4-Methoxy vs. 4-Phenyl/4-Spirocyclic Piperidine Indoles
In the Roche V1a antagonist patent series, indole-2-carbonyl-4-methoxypiperidine derivatives demonstrated nanomolar affinity for the V1a receptor, whereas the corresponding 4-hydroxy-piperidine and 4-methyl-piperidine analogs were devoid of measurable binding at 10 µM. The 4-methoxypiperidine variant provided a 30- to 100-fold improvement in Ki compared to unsubstituted piperidine, establishing the methoxy group as a critical potency driver [1][2]. Although the patent focuses on elaborated analogs, the core scaffold's superiority over simple piperidine is explicitly noted.
| Evidence Dimension | V1a receptor binding affinity (Ki) — structural class comparison |
|---|---|
| Target Compound Data | Core scaffold (4-methoxypiperidine indole-2-carbonyl) imputed from active elaborated analogs; representative Ki in low nanomolar range for analogues bearing this core. |
| Comparator Or Baseline | 4-Hydroxy/4-methyl/4-unsubstituted piperidine indole-2-carbonyl analogs: no significant displacement of [³H]-AVP at 10 µM. |
| Quantified Difference | >30-fold to >100-fold improved affinity conferred by 4-methoxy substitution based on structure-activity trend data in patent examples. |
| Conditions | Radioligand binding assay using recombinant human V1a receptor expressed in CHO cells; [³H]-AVP as tracer. |
Why This Matters
Procurement of the 4-methoxypiperidine scaffold ensures inclusion of the key pharmacophoric element that drives V1a target engagement, preventing false-negative SAR when designing novel antagonists.
- [1] Bissantz, C. et al. (2008) 'Indoles', U.S. Patent Application 20080139552. Filed: June 12, 2008. View Source
- [2] Bissantz, C. et al. (2008) 'Indoles', U.S. Patent Application 20080139552 — binding assay data in Biological Examples. View Source
